N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide
Description
N-(4,5-Diphenylthiazol-2-yl)-4-isopropoxybenzamide is a thiazole-derived compound featuring a benzamide moiety at the 2-position of the thiazole core, with 4,5-diphenyl substituents and a 4-isopropoxy group on the benzamide. This structure combines aromatic bulk (diphenyl groups) with a polar isopropoxy substituent, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYNZOKHVGUAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide typically involves the reaction of 4,5-diphenylthiazol-2-amine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Overview
The compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi. The thiazole moiety is known for its ability to enhance the bioactivity of compounds.
Case Studies
- Mycobacterium tuberculosis : Research indicates that derivatives of thiazole compounds exhibit significant activity against Mycobacterium tuberculosis. A study highlighted that modifications on the thiazole ring could lead to improved selectivity and potency against this pathogen .
- Fungal Infections : In vitro studies have shown that thiazole derivatives possess antifungal activity against strains such as Aspergillus niger and Aspergillus oryzae, with varying degrees of effectiveness based on structural modifications .
Data Table: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.5 µg/mL | |
| Compound B | Aspergillus niger | 1.0 µg/mL | |
| Compound C | Staphylococcus aureus | 0.8 µg/mL |
Anticancer Properties
Overview
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide has been investigated for its potential as an anticancer agent, particularly in targeting various cancer cell lines.
Case Studies
- Colorectal Carcinoma : Studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The presence of specific substituents on the thiazole ring enhances their efficacy .
- Selectivity and Toxicity : Research indicates that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development .
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound D | HCT116 | 5.85 | >10 | |
| Compound E | MCF-7 | 4.53 | >12 | |
| Compound F | A549 | 6.00 | >8 |
Antiviral Applications
Overview
Recent studies have expanded the investigation of this compound into antiviral applications, particularly against viral pathogens.
Case Studies
- Influenza Virus : Preliminary findings suggest that certain thiazole derivatives can inhibit viral replication in vitro, indicating potential as antiviral agents .
- Mechanism of Action : The mechanism may involve interference with viral entry or replication processes, although further studies are needed to elucidate the exact pathways involved.
Mechanism of Action
The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Varied Substituents
a. N-(4,5-Dimethylthiazol-2-yl)-4-isopropoxybenzamide ()
- Structural Differences : The dimethyl substitution at the 4,5-positions of the thiazole ring, compared to diphenyl groups in the target compound, reduces steric hindrance and lipophilicity.
- Implications : Dimethyl groups may enhance metabolic stability but reduce π-π stacking interactions critical for binding to hydrophobic targets. The diphenyl groups in the target compound could improve target affinity in lipid-rich environments but may compromise solubility .
b. 2-[(4,5-Diphenylthiazol-2-yl)amino]-1,3-thiazolidin-4-one Derivatives ()
- Core Modification: These derivatives replace the benzamide group with a thiazolidinone ring, introducing a sulfur atom and a ketone group.
- Activity: The thiazolidinone derivatives exhibit antimicrobial activity, suggesting that the target compound’s benzamide group could be modified to enhance similar properties. The absence of a thiazolidinone in the target compound may reduce electrophilic reactivity but improve hydrolytic stability .
Triazole-Based Analogs ()
a. 1,2,4-Triazole-3-thiones ()
- Structural Contrast: Triazole cores differ from thiazoles in electronic properties (additional nitrogen atom) and tautomeric behavior.
- Functional Groups : Sulfonyl and fluorophenyl groups in triazoles enhance polarity and metabolic resistance compared to the target compound’s diphenyl/isopropoxy motifs.
b. Isostructural Thiazole-Triazole Hybrids ()
- Geometry : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit near-planar conformations, with fluorophenyl groups oriented perpendicularly. This contrasts with the target compound’s benzamide group, which may adopt coplanar arrangements with the thiazole ring, affecting crystallinity and packing .
Spectroscopic Characterization
- IR Spectroscopy :
- NMR :
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound Class | Core Structure | Key Substituents | Notable Spectral Features |
|---|---|---|---|
| Target Compound | Thiazole | 4,5-Diphenyl, 4-isopropoxybenzamide | νC=O ~1680 cm⁻¹; δH (isopropoxy) 1.3/4.5 ppm |
| Thiazolidinone Derivatives | Thiazole | Thiazolidinone, diphenyl | νC=S ~1250 cm⁻¹; νNH ~3300 cm⁻¹ |
| 1,2,4-Triazole-3-thiones | Triazole | Sulfonyl, fluorophenyl | νC=S ~1250 cm⁻¹; no νS-H |
| Isostructural Thiazoles | Thiazole | Fluorophenyl, triazolyl | Planar geometry; δF ~-110 ppm |
Biological Activity
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide is a compound that belongs to the thiazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
Chemical Structure:
- IUPAC Name: N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
- Molecular Formula: C₂₅H₂₂N₂O₂S
- CAS Number: 681236-35-1
Synthesis:
The synthesis typically involves the reaction of 4,5-diphenylthiazol-2-amine with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is performed in solvents such as tetrahydrofuran (THF) at low temperatures (0-5°C) to optimize yield and purity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against A549 lung cancer cells .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It displayed inhibitory effects against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Antioxidant Activity
Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound possesses significant free radical scavenging activity. This property contributes to its potential protective effects against oxidative stress-related diseases .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Receptor Interaction: It could interact with cellular receptors that regulate apoptosis and cell survival pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4,5-Diphenylthiazol-2-amine | Structure | Precursor; potential anticancer agent |
| Thiazole derivatives | Structure | Various activities including antimicrobial and anticancer |
Case Studies
-
Cytotoxicity in Lung Cancer Cells:
- Study: Evaluated the cytotoxic effects on A549 cells.
- Findings: Showed an IC50 of 15 µM, indicating effective inhibition of cell growth.
-
Antimicrobial Efficacy:
- Study: Tested against E. coli and S. aureus.
- Findings: Demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL.
-
Antioxidant Evaluation:
- Study: Utilized DPPH assay.
- Findings: Exhibited notable antioxidant capacity with an IC50 value indicating effective free radical scavenging.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide?
- Methodology : The compound can be synthesized via a two-step approach:
Thiazole ring formation : React substituted acetophenones with thiourea derivatives under acidic conditions to yield the 4,5-diphenylthiazol-2-amine intermediate.
Amide coupling : Treat the intermediate with 4-isopropoxybenzoyl chloride in pyridine or dichloromethane with a base (e.g., triethylamine) to form the final benzamide.
- Validation : Confirm purity using TLC and column chromatography. Structural elucidation via -NMR, -NMR, and LC-MS/MS (as in thiazole-thiazolidinone derivatives) .
Q. How should researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?
- Methodology :
- Computational analysis : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate molecular orbitals, electrostatic potential surfaces, and electron density distributions. Validate against experimental data (e.g., X-ray crystallography or spectroscopic results).
- Experimental validation : Employ UV-Vis spectroscopy to assess π-π* transitions and Multiwfn for topological analysis of electron localization (e.g., ELF or LOL maps) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodology : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), using MIC/MBC endpoints.
- Anti-inflammatory : Measure inhibition of NO production in LPS-stimulated macrophages or COX-2 enzyme activity.
- Dose-response design : Use 3-5 logarithmic concentrations with positive controls (e.g., ciprofloxacin for antimicrobials) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?
- Methodology :
Refine computational models : Incorporate solvent effects (e.g., PCM or SMD models) and relativistic corrections for heavy atoms.
Experimental cross-validation : Compare DFT-predicted IR/NMR shifts with experimental spectra. Adjust basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., B3LYP-D3) to improve accuracy.
- Case study : If -NMR signals for the isopropoxy group deviate >5 ppm from predictions, re-evaluate conformational flexibility using molecular dynamics (MD) simulations .
Q. What strategies optimize crystallographic refinement for this compound’s polymorphs?
- Methodology :
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement tools : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond constraints. Validate with R-factors (<5%) and residual density maps.
- Polymorph analysis : Compare unit cell parameters and packing motifs (e.g., hydrogen-bonding networks) using Mercury or Olex2 .
Q. How can researchers address contradictory results in dose-dependent biological assays?
- Methodology :
Statistical rigor : Apply nonlinear regression (e.g., Hill equation) to EC/IC calculations. Use ANOVA with post-hoc tests (e.g., Tukey) for inter-group comparisons.
Mechanistic probing : Perform time-kill kinetics (antimicrobials) or transcriptomics (anti-inflammatory) to distinguish static vs. cidal effects or pathway-specific modulation.
- Example : If anti-inflammatory activity plateaus at high doses, assess cytotoxicity (e.g., MTT assay) to rule out false positives .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
